4-chloro-N'-(1,3-diphenylpropan-2-ylidene)benzohydrazide
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Overview
Description
4-chloro-N’-(1,3-diphenylpropan-2-ylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a benzene ring substituted with a 4-chloro group and a 1,3-diphenylpropan-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(1,3-diphenylpropan-2-ylidene)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 1,3-diphenylpropan-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4-chloro-N’-(1,3-diphenylpropan-2-ylidene)benzohydrazide may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(1,3-diphenylpropan-2-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(1,3-diphenylpropan-2-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
- 4-chloro-N’-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)benzohydrazide
- 4-chloro-N’-(1-(4-hydroxyphenyl)propylidene)benzohydrazide
Uniqueness
4-chloro-N’-(1,3-diphenylpropan-2-ylidene)benzohydrazide is unique due to its specific structural features, such as the presence of the 1,3-diphenylpropan-2-ylidene moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C22H19ClN2O |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
4-chloro-N-(1,3-diphenylpropan-2-ylideneamino)benzamide |
InChI |
InChI=1S/C22H19ClN2O/c23-20-13-11-19(12-14-20)22(26)25-24-21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,25,26) |
InChI Key |
KLGZFBBDLWVKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NNC(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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